molecular formula C10H15NO2S B291601 N-(2-isopropylphenyl)methanesulfonamide

N-(2-isopropylphenyl)methanesulfonamide

Cat. No.: B291601
M. Wt: 213.3 g/mol
InChI Key: CASJONQAGVAUOZ-UHFFFAOYSA-N
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Description

N-(2-isopropylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a benzene ring substituted with an isopropyl group at the ortho position.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)methanesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-8(2)9-6-4-5-7-10(9)11-14(3,12)13/h4-8,11H,1-3H3

InChI Key

CASJONQAGVAUOZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The substituent position and ring system significantly alter physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Core Structure Substituents/Functional Groups Key Observations Reference
N-(2-isopropylphenyl)methanesulfonamide Benzene - Ortho-isopropyl
- Methanesulfonamide
Steric hindrance at ortho position may limit reactivity; hydrophilic sulfonamide enhances polarity. N/A
N-(2-furylmethyl)methanesulfonamide Benzene* - 2-furylmethyl
- Methanesulfonamide
Heterocyclic furan substituent increases electron-withdrawing effects; observed in catalytic processes.
N-[4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide Pyrimidine - Pyrimidine ring
- 4-fluorophenyl, 6-isopropyl
- N-methylmethanesulfonamide
N-methylation enhances lipophilicity; fluorophenyl improves metabolic stability.
N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide Pyrimidine - Phosphorylmethyl group
- 4-fluorophenyl, 6-isopropyl
- N-methylmethanesulfonamide
Bulky phosphoryl group introduces steric effects; single-crystal X-ray data confirms planar geometry.

*Assumed based on nomenclature conventions.

Key Findings:
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorophenyl in pyrimidine analogs) enhance stability and reactivity in electrophilic substitutions, whereas the isopropyl group in the target compound is electron-donating, which may alter reaction pathways .
  • Functional Group Impact : N-methylation (as in pyrimidine derivatives) increases lipophilicity, improving membrane permeability in drug candidates. The absence of methylation in the target compound may render it more polar, favoring aqueous solubility .

Physical and Chemical Properties (Inferred)

  • Solubility : The hydrophilic sulfonamide group in the target compound may enhance water solubility compared to N-methylated analogs.
  • Stability : Ortho-substitution on benzene rings typically reduces thermal stability compared to para-substituted pyrimidine derivatives, as seen in crystallographic studies of phosphorylmethyl-containing analogs .

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